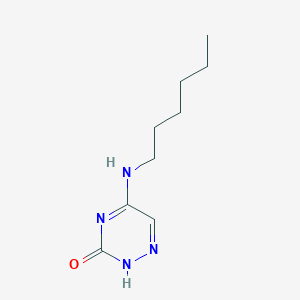

5-(hexylamino)-1,2,4-triazin-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-(hexylamino)-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C9H16N4O/c1-2-3-4-5-6-10-8-7-11-13-9(14)12-8/h7H,2-6H2,1H3,(H2,10,12,13,14) |

InChI Key |

CXIRXMMLVAZARL-UHFFFAOYSA-N |

SMILES |

CCCCCCNC1=NC(=O)NN=C1 |

Canonical SMILES |

CCCCCCNC1=NC(=O)NN=C1 |

Origin of Product |

United States |

Synthetic Strategies for 5 Hexylamino 1,2,4 Triazin 3 2h One and Analogous 1,2,4 Triazinone Frameworks

Conventional Synthetic Pathways to 1,2,4-Triazin-3(2H)-one Derivatives

Traditional methods for constructing the 1,2,4-triazinone ring system have long been the foundation of its synthesis. These approaches typically rely on cyclocondensation reactions to form the heterocyclic core, followed by functional group manipulations to achieve the desired substitution pattern.

Cyclocondensation Reactions for Heterocycle Formation

Cyclocondensation is the cornerstone of 1,2,4-triazinone synthesis, involving the reaction of two or more molecules to form the heterocyclic ring with the elimination of a small molecule like water or ammonia. A prevalent strategy involves the reaction of α-dicarbonyl compounds (such as glyoxals or α-keto esters) with reagents containing a hydrazine (B178648) moiety, like aminoguanidine, semicarbazide, or thiosemicarbazide (B42300). mdpi.compnrjournal.com The reaction between thiosemicarbazide and α-dicarbonyl compounds, for instance, is a classic and versatile method for preparing various triazole and triazine derivatives. researchgate.net

Another well-established cyclocondensation approach is the reaction between amidrazones and α-ketoesters. caltech.edu For example, indole-amidrazones can be reacted with indole-ketoesters to produce bis(indole)-1,2,4-triazinones. caltech.edu The process typically involves heating the reactants in a suitable solvent like methanol, followed by reflux in dimethylformamide (DMF) to facilitate the final ring closure. caltech.edu

A further variation of this strategy employs nitrilimines, which react with α-amino esters to yield 1,2,4-triazin-6-ones. researchgate.net Similarly, C-glycopyranosyl formamidrazones have been successfully condensed with α-keto-carboxylic esters to synthesize C-glycopyranosyl 1,2,4-triazin-5(4H)-ones, demonstrating the versatility of amidrazone-based cyclizations. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Triazinone Synthesis This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Indole-amidrazone | Indole-ketoester | bis(indole)-1,2,4-triazinone | caltech.edu |

| Nitrilimine | α-Amino ester | 1,2,4-triazin-6-one | researchgate.net |

| C-Glycosyl formamidrazone | α-Keto-carboxylic ester | C-Glycosyl 1,2,4-triazin-5(4H)-one | mdpi.com |

| Thiosemicarbazide | α-Dicarbonyl compound | 1,2,4-Triazine-3-thione | researchgate.net |

Functional Group Interconversions and Substitution Reactions on the Triazinone Nucleus

Once the 1,2,4-triazinone nucleus is synthesized, further modifications are often necessary to install the desired functional groups, such as the hexylamino group at the C5 position. These modifications fall under the category of functional group interconversions (FGI). ub.eduvanderbilt.edu

A common strategy for introducing an amino substituent at the 5-position involves a two-step process starting from a 1,2,4-triazin-3,5(2H,4H)-dione. The dione (B5365651) can be converted to a 5-thioxo derivative using a thionating agent like Lawesson's reagent. This 5-thioxo group can then act as a leaving group in a nucleophilic substitution reaction with an amine. For the target compound, 5-(hexylamino)-1,2,4-triazin-3(2H)-one , this would involve reacting the 5-thioxo intermediate with hexylamine.

Alternatively, a halogen atom can be introduced at the 5-position, which can then be displaced by an amine. Another documented substitution reaction on the triazine ring is the ipso-substitution of a cyano group at the 5-position with an alcohol, showcasing the possibility of nucleophilic displacement at this carbon. chimicatechnoacta.ru Furthermore, the nitrogen atoms within the triazinone ring can be functionalized, for example, through N-benzylation, to modify the compound's properties or to act as a protecting group during synthesis. nih.gov

Modern and Sustainable Approaches in 1,2,4-Triazinone Synthesis

In recent years, synthetic chemistry has increasingly focused on developing more sustainable and efficient "green" methodologies. These modern approaches, including metal-catalyzed reactions and the use of alternative energy sources like microwaves and ultrasound, offer significant advantages over conventional methods.

Metal-Catalyzed Coupling Methodologies for Triazinone Elaboration

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and functionalization of triazinone scaffolds. rsc.orgnih.gov Palladium- and nickel-based catalysts are particularly prominent. For instance, a nickel(0)-catalyzed asymmetric C-C coupling reaction between triazinones and benzocyclobutenols has been developed to construct axially chiral biaryls. acs.org This reaction proceeds through a Ni(0)/Ni(II) catalytic cycle and is driven by the ring scission of both the triazinone and the cyclobutanol. acs.org

Palladium-catalyzed reactions, such as the Mizoroki-Heck and Suzuki-Miyaura couplings, are widely used to attach aryl or vinyl substituents to heterocyclic cores. rsc.org These methods often employ palladium nanoparticles supported on various materials, which can offer high catalytic activity and recyclability. researchgate.net Furthermore, palladium-catalyzed C-N coupling reactions are instrumental in synthesizing key precursors, such as the coupling of hydrazine with (hetero)aryl halides to form the aryl hydrazine intermediates needed for subsequent cyclization into triazinones. nih.gov Copper catalysts have also been employed, for example, in the C-arylation of precursors used to build fused triazinoisoquinolinedione ring systems. nih.gov

Microwave-Assisted Organic Synthesis of Triazine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry. mdpi.comnih.gov By using microwave irradiation instead of conventional heating, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. mdpi.comnih.gov This technique frequently leads to higher product yields, improved purity, and a reduction in unwanted side reactions. chemistryviews.orgscielo.org.za

The synthesis of 1,2,4-triazinone derivatives has greatly benefited from this approach. For example, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one via microwave irradiation was completed in just 2 minutes with a 98% yield, whereas the conventional heating method required 2 hours to achieve a 62% yield. mdpi.com Many microwave-assisted syntheses can be performed in the absence of a solvent or on a solid support ("dry media"), which aligns with the principles of green chemistry by reducing solvent waste. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Triazinone Derivative This table is interactive. Click on the headers to sort.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2 hours | 62 | mdpi.com |

| Microwave Irradiation | 2 minutes | 98 | mdpi.com |

Ultrasound-Mediated Synthesis of Triazinone Analogues

Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable alternative to conventional synthesis. tandfonline.com The physical phenomenon behind sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures (around 5000 °C) and pressures (up to 1000 atm), which can dramatically enhance reaction rates. nih.govresearchgate.net

The use of ultrasound in the synthesis of heterocyclic compounds, including triazine and triazole analogues, offers several advantages such as reduced energy consumption, enhanced product selectivity, shorter reaction times, and often higher yields compared to traditional methods. researchgate.netnih.gov For example, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines using ultrasonic irradiation was achieved in 5-17 minutes with excellent yields, a significant improvement over conventional thermal heating. nih.gov This technique represents a powerful tool for the green and efficient construction of complex heterocyclic systems. researchgate.netnih.gov

Principles and Applications of Green Chemistry in Triazinone Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including the 1,2,4-triazinone scaffold. numberanalytics.comnumberanalytics.com The goal is to develop chemical processes that are more efficient, use less hazardous materials, and generate minimal waste. chemijournal.com This section explores the application of various green methodologies in the synthesis of 1,2,4-triazinone and related triazine structures, highlighting the advantages over traditional synthetic routes.

The core tenets of green chemistry, such as waste prevention, atom economy, use of safer solvents and auxiliaries, energy efficiency, and catalysis, provide a framework for designing more sustainable synthetic pathways. numberanalytics.comchemijournal.com In the context of triazinone synthesis, these principles have been successfully implemented through techniques like microwave-assisted synthesis, sonochemistry, solvent-free reactions, and the use of eco-friendly catalysts and solvents. rasayanjournal.co.innih.govrsc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancement, improved yields, and often, the ability to conduct reactions under solvent-free conditions. nih.govtandfonline.com This technology facilitates rapid and reproducible chemistry, reducing the formation of thermal degradation byproducts. nih.gov In the synthesis of 1,2,4-triazine (B1199460) derivatives, microwave assistance has been shown to dramatically reduce reaction times from hours to minutes or even seconds. tandfonline.com

One-pot condensation reactions of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on the surface of solid supports like silica (B1680970) gel under microwave irradiation have proven to be an efficient method for producing 1,2,4-triazines. rasayanjournal.co.intandfonline.com This solventless "dry media" approach not only avoids the hazards associated with high-pressure reactions in solvents but also simplifies work-up procedures. nih.govtandfonline.com

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. mdpi.comresearchgate.net This technique accelerates reaction rates and enhances yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound-assisted synthesis is noted for its operational simplicity, milder reaction conditions, and often shorter reaction times. mdpi.com

The synthesis of various heterocyclic compounds, including 1,2,4-triazole (B32235) and 1,3,5-triazine (B166579) derivatives, has been successfully achieved using ultrasound irradiation, frequently in environmentally benign solvents like water or ethanol (B145695). nih.govmdpi.comnih.gov For instance, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives was accomplished in high yields (75–89%) in significantly reduced timeframes compared to conventional heating methods. nih.govnih.gov A comparative analysis using the DOZN™ 2.0 tool revealed that a sonochemical protocol for 1,3,5-triazine synthesis was 13 times "greener" than the classical heating method, primarily due to the use of water as a solvent and reduced energy consumption. nih.gov

Solvent-Free and Solid-Supported Synthesis

A key objective of green chemistry is the elimination or reduction of volatile and toxic organic solvents. rasayanjournal.co.in Solvent-free reaction conditions, often coupled with microwave or grinding techniques, represent a significant step towards this goal. chemijournal.comtandfonline.com These methods can enhance selectivity, simplify product isolation, and reduce environmental impact. rasayanjournal.co.in

The synthesis of 3,5,6-trisubstituted-1,2,4-triazines has been effectively carried out by grinding a mixture of acid hydrazide, α-diketone, and silica gel under microwave irradiation, completely avoiding the use of a solvent. tandfonline.com Similarly, a green and highly efficient method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines was developed using two consecutive solvent-free reaction pathways, highlighting benefits such as operational simplicity, non-chromatographic purification, and a low E-factor (Environmental factor). rsc.org The use of inorganic solid supports like alumina, silica gel, and montmorillonite (B579905) as energy transfer media in microwave-assisted synthesis further exemplifies this clean and economical technology. tandfonline.commdpi.com

Alternative Solvents and Catalysts

When solvents are necessary, green chemistry encourages the use of less hazardous alternatives to traditional organic solvents. mdpi.com Water, with its high heat capacity and non-toxic nature, is an ideal green solvent, although its application can be limited by the poor solubility of many organic compounds. mdpi.com Other solvents like ethanol, ionic liquids, and deep eutectic solvents are also being explored for heterocyclic synthesis. mdpi.commdpi.com For example, the synthesis of hexahydro-1,2,4-triazinone-3 was optimized in various solvents, with the highest yield (65%) achieved in DMSO, a polar aprotic solvent. bio-conferences.org

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. youtube.com In triazine synthesis, various catalytic systems have been employed. Phase-transfer catalysts (PTC) like tetrabutylammonium (B224687) bromide (TBAB) have been used in conjunction with sonochemistry to facilitate reactions in aqueous media. mdpi.com Reusable, heterogeneous catalysts such as montmorillonite K10 offer an inexpensive and non-toxic option for promoting reactions. mdpi.com

Flow Chemistry

Continuous flow chemistry presents a modern and sustainable approach to chemical synthesis. Flow reactors provide superior control over reaction parameters, such as temperature and pressure, and allow for the safe handling of highly energetic intermediates. rsc.org This technology often leads to higher yields and selectivity compared to traditional batch processes. A novel, metal-free, one-pot synthesis of a 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was developed under continuous-flow conditions, demonstrating high atom economy, excellent selectivity, and environmental benefits by avoiding chromatography and isolation steps. rsc.org

Advanced Spectroscopic Characterization and Structural Delineation of 5 Hexylamino 1,2,4 Triazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-(hexylamino)-1,2,4-triazin-3(2H)-one is expected to show distinct signals corresponding to the protons of the hexyl chain, the amine (NH), and the triazine ring. The protons of the hexyl group would appear as a series of multiplets in the aliphatic region (typically δ 0.8-3.5 ppm). The terminal methyl (CH₃) group would likely be a triplet around δ 0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the amino group would be deshielded and appear further downfield compared to the other CH₂ groups in the chain. The proton on the triazine ring (C6-H) is anticipated to appear as a singlet in the aromatic region, with its exact chemical shift influenced by the electronic nature of the substituents. The NH protons (one on the ring and one from the amino group) would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. For a similar compound, 5-(cyclohexylamino)-6-methyl-1,2,4-triazin-3(2H)-one, the signals for the cyclohexyl and methyl protons are well-defined in the ¹H NMR spectrum. spectrabase.com In studies of related aminotriazines, the complexity of the spectra can sometimes be attributed to the presence of different rotamers due to restricted rotation around the C-N bond, leading to multiple peaks for some nuclei. tdx.cat

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for each of the six carbons of the hexyl group and the two carbons of the triazine ring (C3, C5, and C6). The carbonyl carbon (C3) of the triazinone ring is expected to be the most downfield signal (typically δ 155-170 ppm). The carbons of the triazine ring (C5 and C6) would appear in the range of δ 140-160 ppm. mdpi.com The carbons of the hexyl chain would be found in the upfield region (δ 14-45 ppm). Quaternary carbons, such as C3 and C5, often exhibit lower peak intensities compared to protonated carbons. youtube.com

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for definitive assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the hexyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). researchgate.netnih.gov For more complex assignments and to identify through-space proximities, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be employed. tdx.cat

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazine C6-H | ~7.5-8.5 (singlet) | ~140-150 |

| Triazine N2-H | Broad singlet | - |

| Amino N-H | Broad singlet | - |

| Hexyl C1'-H₂ | ~3.2-3.6 (multiplet) | ~40-45 |

| Hexyl C2'-H₂ | ~1.5-1.8 (multiplet) | ~30-35 |

| Hexyl C3'-H₂ | ~1.2-1.5 (multiplet) | ~25-30 |

| Hexyl C4'-H₂ | ~1.2-1.5 (multiplet) | ~25-30 |

| Hexyl C5'-H₂ | ~1.2-1.5 (multiplet) | ~22-26 |

| Hexyl C6'-H₃ | ~0.8-1.0 (triplet) | ~13-15 |

| Triazine C3=O | - | ~155-165 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations from both the ring and the secondary amine are expected in the region of 3100-3400 cm⁻¹. mdpi.com These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the aliphatic hexyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the triazinone ring is a key diagnostic peak and is expected in the range of 1650-1700 cm⁻¹. irjse.in The C=N and N=N stretching vibrations of the triazine ring will likely appear in the 1500-1650 cm⁻¹ region. Finally, C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. The presence of these key bands would provide strong evidence for the proposed structure. For related amino-triazole/triazine compounds, characteristic peaks for N-H, C=N, and C=S (in thio-analogs) are readily identified. researchgate.netresearchgate.netnist.gov

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Ring and Amine) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1650 - 1700 | Strong |

| C=N Stretch (Ring) | 1550 - 1650 | Medium |

| N-H Bend | 1500 - 1600 | Medium |

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Pattern Interpretation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula with high accuracy.

For this compound (C₉H₁₅N₅O), the expected exact mass can be precisely calculated. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely involve the loss of the hexyl chain through alpha-cleavage adjacent to the nitrogen atom. Other expected fragment ions could arise from the cleavage of the triazine ring itself. For example, in the mass spectra of related 1,2,4-triazine (B1199460) derivatives, fragmentation often involves the loss of small stable molecules or radicals from the side chains and the heterocyclic ring. mdpi.com Public databases show predicted m/z values for various adducts of similar structures, such as 5-amino-1,2,4-triazine-3-thiol, which helps in interpreting experimental data. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₉H₁₅N₅O, Molecular Weight: 209.25 g/mol

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 210.1350 | Protonated molecular ion |

| [M+Na]⁺ | 232.1169 | Sodium adduct |

| [M-C₆H₁₃]⁺ | 125.0461 | Loss of hexyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. The spectrum provides information about the extent of conjugation in the system.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the triazinone ring will give rise to intense π → π* transitions, likely in the range of 200-300 nm. The presence of the carbonyl group and nitrogen heteroatoms also allows for n → π* transitions, which are typically weaker and appear at longer wavelengths (above 300 nm). process-insights.com The amino substituent, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted triazinone core. Studies on related triazine derivatives show that the maximum absorption wavelengths are sensitive to the substituents on the ring. nih.govresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 220 - 280 |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing, including intermolecular interactions like hydrogen bonding.

The analysis would confirm the planarity or near-planarity of the triazine ring and determine the conformation of the hexylamino side chain. Hydrogen bonding between the N-H groups and the carbonyl oxygen of neighboring molecules is expected to be a dominant feature in the crystal lattice, potentially leading to the formation of extended chains or sheets. mdpi.com For instance, the crystal structure of 3-amino-1,2,4-triazin-5(2H)-one reveals a slightly distorted triazine ring. researchgate.net In the absence of a single crystal, powder XRD (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample. The resulting diffraction pattern serves as a unique fingerprint for the crystalline form of the compound.

Table 5: Potential X-ray Crystallographic Parameters for this compound Note: These are hypothetical parameters based on related structures.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise lattice parameters |

| Bond Lengths & Angles | Confirmation of covalent structure |

Structure Activity Relationship Sar Studies Pertaining to the 5 Hexylamino 1,2,4 Triazin 3 2h One Moiety

Systematic Modification of the Hexylamino Chain and its Effect on Biological Activity

While specific research detailing the systematic modification of the hexylamino chain at the C5 position of 1,2,4-triazin-3(2H)-one is not extensively available in the reviewed literature, SAR studies on related N-alkylamino substituted heterocyclic compounds provide valuable insights. In general, the length, branching, and presence of cyclic moieties on an alkylamino chain can significantly impact the biological activity of a compound. These modifications can influence factors such as lipophilicity, steric interactions with the target protein, and the formation of hydrogen bonds.

For instance, in studies of other heterocyclic scaffolds, varying the length of an N-alkyl chain has been shown to have a direct correlation with activity, often with an optimal chain length beyond which activity decreases. This is typically attributed to the hydrophobic pocket of the target enzyme or receptor. It is plausible that for 5-(alkylamino)-1,2,4-triazin-3(2H)-one derivatives, a similar trend would be observed.

Table 1: Hypothetical SAR of 5-(Alkylamino)-1,2,4-triazin-3(2H)-one Derivatives Based on General Principles

| Alkyl Chain at C5 | Predicted Biological Activity | Rationale |

| Methyl | Low | Limited hydrophobic interaction. |

| Propyl | Moderate | Increased hydrophobic interaction. |

| Hexyl | Optimal | Potentially fits well into a hydrophobic pocket of a target enzyme. |

| Octyl | Decreased | The longer chain may be too bulky, leading to steric hindrance. |

| Isopropyl | Moderate to High | Branching can improve binding affinity and metabolic stability. |

| Cyclohexyl | High | The cyclic structure can provide conformational rigidity, enhancing binding. |

It is important to note that the actual biological activity would be highly dependent on the specific biological target being investigated.

Exploration of Substituent Effects on the 1,2,4-Triazin-3(2H)-one Core

The 1,2,4-triazin-3(2H)-one core serves as a versatile scaffold that can be functionalized at various positions to modulate its biological activity. Research on related 1,2,4-triazine (B1199460) derivatives has demonstrated that substitutions at the C5 and C6 positions can have a profound impact on their potency and selectivity. nih.gov

For example, in a study on 5,6-diaryl-1,2,4-triazine derivatives as GPR84 antagonists, the nature of the aryl groups at these positions was found to be critical for activity. nih.gov Substitution with electron-donating or electron-withdrawing groups on these aryl rings led to significant variations in the inhibitory concentrations (IC50) of the compounds. This highlights the importance of the electronic and steric properties of substituents on the triazine core.

Table 2: Effect of Substituents on the 1,2,4-Triazine Core on GPR84 Antagonist Activity (Analogous System) nih.gov

| Compound | R5 Substituent | R6 Substituent | pIC50 |

| Analogue 1 | 4-Methoxyphenyl | 4-Methoxyphenyl | 7.5 |

| Analogue 2 | 4-Fluorophenyl | 4-Fluorophenyl | 6.8 |

| Analogue 3 | 4-Chlorophenyl | 4-Chlorophenyl | 6.5 |

While this data is for a 5,6-diaryl substituted system, it underscores the principle that modifications to the triazine core, even at positions other than the amino-bearing carbon, can significantly influence biological outcomes. For 5-(hexylamino)-1,2,4-triazin-3(2H)-one, substitutions at the C6 position with various small alkyl or aryl groups could similarly fine-tune its activity.

The synthesis of specifically substituted 1,2,4-triazines for SAR studies often requires careful control of regioselectivity. The reaction of unsymmetrical 1,2-dicarbonyl compounds with aminoguanidines or similar precursors can lead to a mixture of regioisomers, which can complicate the interpretation of biological data. nih.gov Therefore, the development of regioselective synthetic methods is crucial for unambiguous SAR analysis.

A regioselective approach to 5-substituted-3-amino-1,2,4-triazines has been reported, which involves the condensation of ketoaminals with aminoguanidine. nih.gov This method provides a high degree of regioselectivity, allowing for the specific placement of substituents at the C5 position. Such synthetic strategies are invaluable for building libraries of compounds where the effect of a specific substituent at a defined position can be systematically evaluated.

The ability to synthesize specific positional isomers is fundamental to understanding which parts of the molecule are essential for its interaction with a biological target. For the this compound scaffold, ensuring the hexylamino group is exclusively at the C5 position is critical for accurate SAR assessment.

Design Principles for Optimizing Triazinone Derivatives for Specific Biological Targets

The optimization of 1,2,4-triazin-3(2H)-one derivatives for specific biological targets is guided by several key principles of medicinal chemistry. These include structure-based drug design, where the three-dimensional structure of the target protein is used to design complementary ligands, and the optimization of pharmacokinetic properties.

In the development of 3-amino-1,2,4-triazine-based inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), a molecular hybridization approach was utilized to design a library of compounds. nih.gov Molecular modeling studies were then used to predict how these ligands would bind to the ATP-binding site of the enzyme, guiding the selection of substituents to enhance potency and selectivity. nih.gov

Key design principles for optimizing triazinone derivatives include:

Target-Specific Interactions: Identifying and exploiting key interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) between the triazinone scaffold and the target protein. For the 5-(hexylamino) group, this would involve exploring hydrophobic pockets within the binding site.

Modulation of Physicochemical Properties: Adjusting properties such as lipophilicity (logP), solubility, and metabolic stability by modifying substituents. The hexylamino chain, for example, significantly increases the lipophilicity of the molecule.

Introduction of Functional Groups: Incorporating specific functional groups to improve binding affinity or to introduce new interactions. For instance, adding a hydroxyl or carboxyl group to the hexyl chain could create new hydrogen bonding opportunities.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) to improve activity or pharmacokinetic profiles.

By applying these principles, medicinal chemists can systematically refine the structure of this compound to develop potent and selective agents for a variety of biological targets.

Biological Activity and Mechanistic Paradigms of 5 Hexylamino 1,2,4 Triazin 3 2h One in Chemical Biology

Molecular Mechanisms as Tubulin Inhibitors

Derivatives of the 1,2,4-triazin-3(2H)-one scaffold have been identified as a promising class of tubulin polymerization inhibitors. These compounds are designed as cis-restricted analogues of combretastatin (B1194345) A-4, a potent natural product that destabilizes microtubules. By replacing the flexible olefinic bond of combretastatin A-4 with the more rigid 1,2,4-triazin-3(2H)-one nucleus, these synthetic molecules maintain the essential pharmacophoric features required for interaction with tubulin. nih.gov

Disruption of Microtubule Polymerization and Dynamics

Compounds based on the 1,2,4-triazin-3(2H)-one core have been shown to effectively inhibit the assembly of microtubules. nih.gov Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers, and their constant assembly and disassembly are crucial for various cellular processes, most notably mitotic spindle formation during cell division. The inhibition of tubulin polymerization disrupts this dynamic instability, leading to a cascade of events that culminates in cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.gov

Research on specific 1,2,4-triazin-3(2H)-one derivatives has demonstrated their ability to inhibit microtubule assembly with significant potency, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov For instance, certain analogues have been observed to cause a significant arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of agents that interfere with microtubule dynamics. nih.gov The antiproliferative activity of these compounds often correlates with their ability to inhibit tubulin polymerization, highlighting this as a primary mechanism of their cytotoxic effects. nih.gov

Characterization of Tubulin Binding Sites and Allosteric Modulation

The primary binding site for this class of 1,2,4-triazin-3(2H)-one inhibitors on tubulin is the colchicine-binding site. nih.gov This site is located at the interface between the α- and β-tubulin subunits. Molecules that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule, thereby inhibiting polymerization. nih.gov

In silico docking studies have been employed to visualize the probable binding interactions of 1,2,4-triazin-3(2H)-one derivatives within the colchicine-binding pocket. nih.gov These computational models help to understand the structure-activity relationships and guide the design of more potent inhibitors. The interaction with the colchicine-binding site classifies these compounds as microtubule destabilizers, as they prevent the formation of the microtubule polymer. This mechanism is distinct from that of other anticancer drugs like the taxanes, which stabilize microtubules.

Interactions with G-Protein-Coupled Receptor 84 (GPR84)

The 1,2,4-triazine (B1199460) scaffold is a key structural feature in a class of newly discovered antagonists for the G-protein-coupled receptor 84 (GPR84). nih.govacs.org GPR84 is primarily expressed in immune cells and is considered a proinflammatory receptor, making it a therapeutic target for inflammatory and fibrotic diseases. nih.govresearchgate.net While specific data on 5-(hexylamino)-1,2,4-triazin-3(2H)-one is not extensively detailed in the available literature, the general mechanisms of related 1,2,4-triazine antagonists at GPR84 have been investigated.

Antagonistic Mechanisms at GPR84 Receptors

1,2,4-triazine derivatives have been identified as high-affinity, selective, and competitive antagonists of human GPR84. nih.govacs.org They act by blocking the receptor and preventing its activation by agonist ligands, such as medium-chain fatty acids. nih.gov The antagonistic activity of these compounds has been confirmed in functional assays, where they inhibit agonist-induced signaling pathways. nih.gov The competitive nature of the antagonism suggests that these molecules bind to the same site as the natural agonists (orthosteric site) or to a site that allosterically prevents agonist binding. acs.org

Computational and Mutagenesis Insights into GPR84 Binding

Computational docking studies and mutagenesis experiments have provided insights into the binding mode of 1,2,4-triazine antagonists at the GPR84 receptor. nih.govacs.org These studies have proposed a potential binding pose for this class of orthosteric antagonists within the helical bundle of the receptor. acs.org The binding is thought to involve direct contacts with helices and the extracellular loop 2 (ECL2). acs.org Structure-activity relationship (SAR) studies have been conducted on various substituted 1,2,4-triazine analogues to understand how different chemical groups on the triazine core affect binding affinity and antagonist potency. acs.org These investigations are crucial for the rational design and optimization of novel GPR84 antagonists with improved therapeutic potential. acs.orgqub.ac.uk

Enzyme Inhibition Profiles and Mechanistic Investigations

The 1,2,4-triazine nucleus is a versatile scaffold found in compounds that exhibit a wide range of biological activities, including the inhibition of various enzymes. researchgate.netresearchgate.net While the specific enzyme inhibition profile for this compound is not detailed in the provided search results, the broader class of triazine derivatives has been shown to inhibit several important enzyme families.

For example, certain 1,2,4-triazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Other related triazine compounds have been synthesized and evaluated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. mdpi.com Additionally, some 1,3,5-triazine (B166579) derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isozymes, which are implicated in various physiological and pathological processes. researchgate.net

The mechanism of inhibition by these triazine-based compounds is highly dependent on the specific enzyme and the substitution pattern on the triazine ring. Inhibition can be competitive, non-competitive, or mixed, and in some cases, it may be partial or reversible. nih.gov The diverse biological activities of triazine derivatives underscore their potential as a source of novel enzyme inhibitors for various therapeutic applications. researchgate.netresearchgate.net Further research would be necessary to determine the specific enzyme inhibition profile and mechanistic details for this compound.

Inhibition of Chorismate Mutase

There is currently no available scientific literature that specifically documents the inhibition of chorismate mutase by this compound. Chorismate mutase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. uio.nowikipedia.org The enzyme catalyzes the pericyclic rearrangement of chorismate to prephenate, a crucial step in the production of phenylalanine and tyrosine. uio.nowikipedia.org Its absence in animals makes it a potential target for the development of herbicides and antimicrobial agents. uio.no While various compounds have been studied as inhibitors of chorismate mutase, including derivatives of phenylalanine and tyrosine, research has not yet established a link to 1,2,4-triazine-based structures. nih.govnih.gov

Inorganic Pyrophosphatase Inhibition Pathways

Inorganic pyrophosphatases (PPases) are essential enzymes that catalyze the hydrolysis of inorganic pyrophosphate (PPi) into two orthophosphate ions. nih.gov This reaction is crucial for providing a thermodynamic pull for many biosynthetic reactions, and its inhibition can be a target for antimicrobial agents. nih.gov

Research into a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives revealed their potential as inhibitors of inorganic pyrophosphatase. nih.gov These findings emerged from a high-throughput screening assay originally designed to identify inhibitors of o-succinyl benzoic acid coenzyme A (OSB CoA) synthetase. nih.gov The study highlighted that these 1,2,4-triazine derivatives represent a novel class of inorganic pyrophosphatase inhibitors. nih.gov While this research focused on aryl-substituted triazines, it suggests a potential mechanism of action for other substituted 1,2,4-triazines, including those with alkylamino groups like this compound.

Redox Modulation and Antioxidant Mechanisms

The 1,2,4-triazine nucleus is a feature in various compounds investigated for their antioxidant properties. nih.gov The overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov Compounds with antioxidant activity can help maintain the balance between free radical production and neutralization. nih.gov

A study on condensed nih.govekb.egresearchgate.net-triazinone derivatives demonstrated their antioxidant activity in the context of nitrosative stress. nih.gov Specifically, derivatives containing benzyl (B1604629) alcohol, propyl alcohol, and tolyl residues were effective antioxidants in an in vitro nitric oxide (NO) formation model. nih.gov One particular compound, KO-17, showed antioxidant activity exceeding that of the standard antioxidant, N-acetyl cysteine. nih.gov While the specific compound this compound was not evaluated, these findings suggest that the 1,2,4-triazinone scaffold can contribute to antioxidant effects. The mechanism of action for amine-containing antioxidants often involves the transfer of a hydrogen atom from the amine group to a free radical. frontiersin.org

Antiviral Mechanisms of Action

Derivatives of 1,2,4-triazine have been widely investigated for their antiviral properties against a range of viruses. researchgate.netijpsr.infonih.gov The structural similarity of the triazine ring to the nucleobases of DNA and RNA suggests that these compounds may act as antimetabolites, interfering with viral replication. jocpr.com

Several potential antiviral mechanisms for triazine derivatives have been proposed:

Nucleoside Analogs: Some 1,2,4-triazine derivatives are designed as isosteric analogs of known antiviral drugs like ribavirin, which is a broad-spectrum antiviral agent. nih.gov These analogs can mimic natural purine (B94841) nucleosides and interfere with viral RNA and DNA synthesis. nih.gov

Enzyme Inhibition: Fused 1,2,4-triazolo[5,1-c]triazines have shown activity against the influenza A (H1N1) virus. nih.gov Other triazole derivatives have demonstrated activity against herpes simplex type 1 virus. nih.gov

Interferon Induction: Some aliphatic substituted chloro-dihexylamino-1,3,5-triazines have been shown to act as interferon inductors against the encephalomyocarditis virus. nih.gov

While these studies were not conducted on this compound specifically, they highlight the potential for this class of compounds to exhibit antiviral activity through various mechanisms. researchgate.netijpsr.infonih.gov

Antimicrobial Mechanisms of Action

The 1,2,4-triazine scaffold is a component of many compounds with demonstrated antimicrobial activity. researchgate.netijpsr.inforesearchgate.net These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

The antimicrobial mechanisms of triazine derivatives are varied:

Inhibition of Essential Enzymes: As discussed, some 1,2,4-triazine derivatives inhibit inorganic pyrophosphatase, an essential enzyme for bacterial survival. nih.gov

Intracellular Targets: A study of a triazine-based amphipathic polymer, TZP4, revealed that its antimicrobial action involves an intracellular target rather than disruption of the bacterial cell membrane. ekb.eg This compound was effective against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. ekb.eg

Broad-Spectrum Activity: Various synthetic pathways have yielded 1,2,4-triazine derivatives with significant activity against a range of bacteria, including E. coli, B. subtilis, and P. aeruginosa. nih.gov

These findings underscore the potential of this compound as a scaffold for the development of new antimicrobial agents.

Insecticidal Mechanisms and Developmental Effects

Research has demonstrated the potential of 1,2,4-triazine derivatives as insecticidal agents, particularly for the control of mosquito vectors. ekb.eg

A study evaluating the larvicidal activity of two 1,2,4-triazine derivatives, MSA 35 and MSA 102, against the mosquito Culex pipiens found them to be highly effective. ekb.eg The estimated LC50 values were significantly lower than that of the reference insecticide, pymetrozine, indicating a higher toxicity to the mosquito larvae. ekb.eg

The investigation into 1,2,4-triazine derivatives revealed significant impacts on the development and physiology of Culex pipiens larvae. ekb.eg

Mortality and Development: The compounds MSA 35 and MSA 102 demonstrated a higher mortality rate and a shorter lethal time compared to the reference insecticide. ekb.eg Treatment with the LC50 of MSA 102 resulted in a significant prolongation of the larval development time and a reduction in the emergence of adult mosquitoes. ekb.eg

Reproductive Effects: A notable effect was observed on the fecundity of adult females that survived larval treatment. Those exposed to MSA 102 as larvae laid no eggs, while the group treated with MSA 35 showed reduced egg hatchability compared to the control group. ekb.eg

These findings suggest that 1,2,4-triazine derivatives, and potentially this compound, could act as potent insect growth regulators, offering an alternative to conventional insecticides. ekb.eg

Interactive Data Table: Larvicidal Activity of 1,2,4-Triazine Derivatives against Culex pipiens

| Compound | LC50 (mg/L) |

| MSA 35 | 0.457 |

| MSA 102 | 0.333 |

| Pymetrozine (Reference) | 2.047 |

Interference with Insect Feeding Regulation

The structural features of this compound, particularly the hexylamino group, could influence its lipophilicity and ability to penetrate the insect cuticle and interact with target sites. The potential for interference with insect feeding could arise from several mechanisms, including neurotoxic effects, disruption of metabolic processes, or direct deterrence through taste or olfaction. Research on other nitrogen-containing heterocyclic compounds has shown that they can act as feeding deterrents translatingscience.com.

Further research would be necessary to determine if this compound possesses any significant antifeedant or insecticidal properties. Such studies would typically involve screening against various insect pests and investigating the underlying mechanism of action.

Herbicide Mechanisms of Action

The 1,2,4-triazine core is a well-established pharmacophore in many commercial herbicides. translatingscience.com These herbicides are known to act through various mechanisms to control weed growth.

Inhibition of Photosynthetic Electron Transport

A primary and well-documented mechanism of action for many triazine herbicides is the inhibition of photosynthesis. translatingscience.comchemicalbook.com These compounds, particularly s-triazines like atrazine (B1667683), function by binding to the quinone-binding protein (D1 protein) within Photosystem II (PSII) of the photosynthetic electron transport chain. researchgate.netresearchgate.net This binding blocks the flow of electrons from plastoquinone, which in turn halts the production of ATP and NADPH necessary for CO2 fixation. researchgate.net The blockage of electron transport leads to a buildup of highly reactive oxygen species, causing oxidative damage to cellular components and ultimately leading to plant death. researchgate.net Symptoms in susceptible plants typically include chlorosis (yellowing) followed by necrosis. chemicalbook.com

Given that this compound belongs to the 1,2,4-triazine class, it is plausible that it could exhibit a similar mode of action. The specific substituents on the triazine ring are known to influence the binding affinity to the D1 protein and, consequently, the herbicidal potency.

Table 1: Examples of Triazine Herbicides and their Primary Mechanism of Action

| Herbicide | Chemical Class | Primary Mechanism of Action |

| Atrazine | s-Triazine | Inhibition of Photosystem II |

| Metribuzin (B1676530) | as-Triazine (Triazinone) | Inhibition of Photosystem II |

| Simazine | s-Triazine | Inhibition of Photosystem II |

Plant Growth Regulatory Effects

In addition to herbicidal activity, some 1,2,4-triazine derivatives have been investigated for their plant growth regulatory effects. researchgate.netbio-conferences.orgbio-conferences.org Depending on the specific structure and concentration, these compounds can either stimulate or inhibit plant growth. For instance, a study on hexahydro-1,2,4-triazinone-3, a related asymmetric triazine, demonstrated a stimulating effect on the growth of barley, wheat, and rye seedlings at low concentrations. researchgate.netbio-conferences.org

The mechanism behind these growth-regulating effects can be complex and may involve interactions with various plant hormone pathways. Plant growth regulators can influence processes such as cell division, cell elongation, and differentiation. researchgate.netbio-conferences.org The hexylamino substituent in this compound could play a role in its absorption, translocation, and interaction with target sites related to plant growth.

Table 2: Reported Plant Growth Regulatory Effects of a Related 1,2,4-Triazinone Derivative

| Compound | Plant Species | Observed Effect at 10 mg/L | Reference |

| Hexahydro-1,2,4-triazinone-3 | Barley | 119% increase in seedling mass | bio-conferences.org |

| Hexahydro-1,2,4-triazinone-3 | Wheat | 123% increase in seedling mass | bio-conferences.org |

| Hexahydro-1,2,4-triazinone-3 | Rye | 122% increase in seedling mass | bio-conferences.org |

It is important to note that without empirical data, the specific biological activities of this compound remain speculative. The information presented here is based on the known activities of structurally similar compounds and the broader class of 1,2,4-triazines.

Ecotoxicological Behavior of 1,2,4 Triazin 3 2h One Derivatives in Environmental Systems

Environmental Persistence and Degradation Pathways

The degradation of triazine compounds in the environment can occur through various pathways. For atrazine (B1667683), a widely studied s-triazine herbicide, degradation can result in metabolites such as 2-hydroxyl-4-ethylamino-6-isopropylamino-1,3,5-triazine and 4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-one. nih.gov The process can be mediated by microorganisms, with specific bacterial genes like atzC, trzN, and trzD identified as being involved in the enzymatic degradation of atrazine. nih.gov Another degradation mechanism involves a nucleophilic attack that transforms the parent compound into a hydroxylated form, such as the conversion of atrazine to hydroxyatrazine. researchgate.net In some cases, degradation follows first-order kinetics. researchgate.net For other cyclic nitramines like Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), anaerobic degradation pathways can lead to ring cleavage and mineralization into products like formaldehyde, methanol, and carbon dioxide. nih.gov This process can be initiated by a sensitive reaction involving a one-electron transfer to a nitro group. nih.gov

Effects on Non-Target Aquatic Organisms and Ecosystems (e.g., Lemna minor)

The potential for water contamination by triazine derivatives raises concerns about their impact on non-target aquatic organisms. Aquatic plants like the common duckweed, Lemna minor, are important bioindicators for assessing the ecotoxicity of waterborne pollutants. mdpi.comnih.gov Triazine herbicides, such as atrazine, are known to be particularly toxic to plants as they can interfere with photosynthesis. nih.govmdpi.com

Studies on atrazine have shown a significant inhibitory effect on the growth of L. minor. The half-maximal effective concentration (EC50), which is the concentration causing a 50% reduction in a measured endpoint, was estimated to be 0.045 mg L⁻¹ for atrazine based on fresh weight data. mdpi.com This indicates a high sensitivity of L. minor to this type of triazine. mdpi.com The toxic effects of such compounds on duckweed can manifest as decreased growth and yield, inhibition of chlorophyll (B73375) and carotenoid synthesis, and reduced photochemical activity of photosystem II (PSII). nih.gov Even at low concentrations, these chemicals can accumulate in plant tissues and exert toxic effects on aquatic ecosystems. nih.gov

Effects on Non-Target Terrestrial Organisms (e.g., Culex pipiens in a broader ecotoxicological context)

The ecotoxicological assessment of 1,2,4-triazine (B1199460) derivatives also extends to non-target terrestrial organisms, including insects. Certain derivatives have been evaluated for their larvicidal activities against mosquitoes, such as Culex pipiens, which is a significant vector in disease transmission. ekb.eg

In a laboratory study, two 1,2,4-triazine derivatives, identified as MSA 35 and MSA 102, demonstrated toxic effects against the 3rd larval instar of Culex pipiens. ekb.eg The median lethal concentrations (LC50) of these compounds were found to be significantly lower than that of the reference insecticide, pymetrozine, indicating higher potency. ekb.eg The compound MSA 102, in particular, not only caused mortality but also induced a significant prolongation in the development time of the surviving larvae and reduced the emergence of adults. ekb.eg Furthermore, adult female mosquitoes that survived larval treatment with MSA 102 were rendered sterile, laying no eggs. ekb.eg These findings suggest that such 1,2,4-triazine derivatives could serve as potent larvicides against Cx. pipiens. ekb.eg

| Compound | LC50 (mg/L) |

|---|---|

| MSA 35 | 0.457 |

| MSA 102 | 0.333 |

| Pymetrozine (Reference) | 2.047 |

Quantitative Structure-Ecotoxicity Relationship (QSER) Modeling for Environmental Impact Prediction

Quantitative Structure-Ecotoxicity Relationship (QSER) models are valuable computational tools for predicting the environmental impact of chemicals based on their molecular structure. These models establish a mathematical relationship between the structural or physicochemical properties of a compound and its ecotoxicological effects. researchgate.netnih.gov For triazine derivatives, QSER studies have been employed to estimate ecotoxicity parameters such as acute toxicity to algae and daphnia. researchgate.net

The development of robust QSER models relies on identifying key molecular descriptors that influence toxicity. For 1,2,4-triazine-3(2H)-one derivatives, computational studies have highlighted that properties like absolute electronegativity and water solubility significantly influence their biological activity. nih.govresearchgate.net Similarly, for other classes of organic chemicals, parameters such as lipophilicity (logP), ionization constant (pKa), and electronic constants are crucial in predicting toxicity to various organisms. nih.gov By using methods like multiple-linear regression (MLR) and support vector machines (SVM), QSER models can achieve high predictive accuracy. researchgate.netnih.gov These in silico approaches allow for the screening of new compounds, like 1,2,4-triazine derivatives, to prioritize those with potentially lower environmental risks before their synthesis and widespread use, thus supporting a more sustainable approach to chemical design. nih.govrsc.org

Advanced Analytical Methods for the Detection and Quantification of 1,2,4 Triazinone Compounds

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV/Vis, DAD, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 1,2,4-triazinone herbicides and their metabolites. Its versatility allows for the separation of these polar and often non-volatile compounds from complex sample matrices. The effectiveness of HPLC is significantly enhanced by coupling it with various sensitive detection systems.

UV/Vis and Diode Array Detection (DAD): Ultraviolet-Visible (UV/Vis) detection is a common and cost-effective method used in conjunction with HPLC for the quantification of triazinones. researchgate.net These compounds typically exhibit UV absorbance, allowing for their detection. For instance, a UV spectrophotometric method for metribuzin (B1676530) was developed and validated, with specificity observed at an absorption maximum of 297 nm. The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers a significant advantage over single-wavelength UV/Vis detectors by acquiring the entire UV-Vis spectrum at each point in the chromatogram. nih.govnih.gov This capability provides rich, three-dimensional data (absorbance vs. time vs. wavelength) that can be used to check for peak purity and to identify compounds based on their unique spectral fingerprints, thus increasing the selectivity and reliability of the analysis. nih.gov HPLC-DAD methods have been successfully applied for the determination of various pesticides, including triazines, in different matrices. researchgate.netsrce.hr

Mass Spectrometry (MS) Detection: For enhanced sensitivity and unparalleled selectivity, HPLC is often coupled with a mass spectrometer (HPLC-MS) or a tandem mass spectrometer (HPLC-MS/MS). epa.gov This combination is particularly powerful for identifying and quantifying trace levels of 1,2,4-triazinones and their transformation products in complex environmental and biological samples. epa.govcsic.es Electrospray ionization (ESI) is a commonly used interface for these applications. epa.govwindows.net For example, an analytical method for metribuzin and its metabolites in soil and water utilized LC/MS/MS, achieving a low limit of quantitation (LOQ) of 10 ng/g. epa.gov The use of tandem mass spectrometry allows for the monitoring of specific precursor-to-product ion transitions, which dramatically reduces matrix interference and provides a high degree of confidence in the analytical results. epa.gov

Interactive Table: HPLC Methods for 1,2,4-Triazinone Analysis

| Compound | HPLC Column | Mobile Phase | Detector | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Metribuzin | C18 | Acetonitrile/water mixture | UV (297 nm) | Not Specified | |

| Metribuzin and metabolites | Phenyl-Hexyl | Methanol, water, formic acid | LC-MS/MS | LOQ: 10 ng/g (soil) | epa.gov |

| Diazinon (related pesticide) | C18 (250x4.6 mm, 5 µm) | Acetonitrile/buffer (63:37 v/v, pH 3.2) | DAD | LOD: 0.15 µg/mL, LOQ: 0.45 µg/mL | srce.hr |

| Various Pesticides | C18 | Methanol/water or Acetonitrile/water | DAD | LOD: 0.02-0.45 µg/mL | researchgate.net |

Specialized Extraction Techniques for Complex Matrices (e.g., Hydromatrix, Liquid-Liquid Extraction)

The effective extraction of 1,2,4-triazinone compounds from complex matrices is a critical prerequisite for accurate instrumental analysis. The choice of extraction technique depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the required level of sensitivity.

Liquid-Liquid Extraction (LLE): Liquid-liquid extraction is a traditional and widely used method for the isolation of triazines from aqueous samples. researchgate.netresearchgate.net This technique involves partitioning the analyte from the sample matrix (typically water) into an immiscible organic solvent. researchgate.net For example, a simple extractive spectrophotometric method for metribuzin involved the formation of a complex with copper, which was then extracted into chloroform (B151607) for analysis. nih.gov While effective, LLE can be labor-intensive and require large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE): Solid-phase extraction is a more modern and efficient alternative to LLE for the extraction and preconcentration of triazines from environmental samples. researchgate.netnih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. researchgate.net This technique not only concentrates the analyte but also provides significant sample clean-up, reducing matrix effects during chromatographic analysis. nih.gov Various sorbents, including C18-bonded silica (B1680970), have been utilized for the extraction of triazine herbicides. researchgate.netwindows.net Recent advancements have focused on developing novel sorbents, such as metal-organic frameworks (MOFs), to enhance extraction efficiency and selectivity. researchgate.net

Other innovative microextraction techniques have also been developed, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which offer advantages such as reduced solvent consumption and simplified procedures. researchgate.netnih.gov

Enzyme Immunoassays (EIA) for Environmental Monitoring

Enzyme immunoassays (EIAs), including the popular enzyme-linked immunosorbent assay (ELISA), have emerged as rapid, sensitive, and cost-effective screening tools for the environmental monitoring of triazine herbicides. spiedigitallibrary.orgtandfonline.com These methods are based on the highly specific binding reaction between an antibody and its target antigen (in this case, the triazinone compound).

The principle of a competitive EIA involves the target analyte in the sample competing with a labeled enzyme-analyte conjugate for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the analyte in the sample. EIAs offer several advantages, including high sample throughput, minimal sample preparation, and the ability to detect compounds at very low concentrations (ppt range). spiedigitallibrary.orgtandfonline.com For instance, a monoclonal antibody-based EIA was developed for atrazine (B1667683) with a detection range of 0.05 to 1 µg/L. spiedigitallibrary.org

While EIAs are excellent for screening large numbers of samples, they can exhibit cross-reactivity with structurally related compounds. tandfonline.comepa.gov Therefore, positive results from an immunoassay are typically confirmed using a chromatographic method like HPLC-MS/MS. acs.org Commercially available EIA kits are widely used for monitoring triazines like atrazine in water samples. epa.gov

Interactive Table: Characteristics of Analytical Techniques for Triazinones

| Technique | Principle | Advantages | Disadvantages | Typical Application |

|---|---|---|---|---|

| HPLC-UV/DAD | Chromatographic separation followed by UV/Vis light absorption measurement. nih.gov | Robust, cost-effective, provides spectral information (DAD). nih.gov | Lower sensitivity and selectivity compared to MS. researchgate.net | Routine quantification in formulated products and less complex samples. |

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection of specific ion transitions. epa.gov | High sensitivity, high selectivity, structural confirmation. epa.gov | Higher equipment and operational cost. | Trace-level quantification and confirmation in complex matrices (soil, water). epa.govcsic.es |

| LLE | Partitioning of analyte between two immiscible liquid phases. researchgate.net | Simple, well-established. researchgate.net | Labor-intensive, requires large solvent volumes. researchgate.net | Extraction from aqueous samples. nih.gov |

| SPE | Analyte retention on a solid sorbent followed by elution. researchgate.net | High concentration factor, sample clean-up, reduced solvent use. nih.gov | Sorbent selection is critical. | Extraction and preconcentration from environmental waters. windows.net |

| EIA/ELISA | Antigen-antibody specific binding reaction. spiedigitallibrary.org | Rapid, high-throughput, sensitive, low cost. tandfonline.com | Potential for cross-reactivity, semi-quantitative without calibration. tandfonline.comepa.gov | Rapid screening of large numbers of environmental samples. spiedigitallibrary.orgacs.org |

Chiral Chromatography for Enantiomeric Separation and Analysis

Some 1,2,4-triazinone molecules may possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities and degradation rates. Therefore, the ability to separate and quantify individual enantiomers is crucial for a complete toxicological and environmental assessment.

Chiral chromatography, particularly chiral HPLC, is the most widely used technique for the separation of enantiomers. mdpi.comntu.edu.sg This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. ntu.edu.sg The stationary phase contains a single enantiomer of a chiral compound, creating a chiral environment within the column. ntu.edu.sg

Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and synthetic polymers. mdpi.comnih.gov For example, β-cyclodextrin is a popular chiral stationary phase known for its good chiral recognition properties. ntu.edu.sg The development of a chiral separation method involves optimizing the mobile phase composition, which may include the use of additives to enhance resolution. mdpi.com While specific applications for 5-(hexylamino)-1,2,4-triazin-3(2H)-one are not detailed in the available literature, the principles of chiral chromatography are directly applicable should this compound or its metabolites be found to be chiral. ijpsonline.comgcms.cz

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.